molecular formula C9H7NO3 B12963809 7-Methylbenzo[d]oxazole-2-carboxylic acid

7-Methylbenzo[d]oxazole-2-carboxylic acid

Cat. No.: B12963809
M. Wt: 177.16 g/mol
InChI Key: PTPGVMXMQWCXEX-UHFFFAOYSA-N
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Description

7-Methylbenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by a methyl group at the 7th position and a carboxylic acid group at the 2nd position on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with methyl chloroformate, followed by cyclization with a suitable dehydrating agent. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-Methylbenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Methylbenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The oxazole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific target.

Comparison with Similar Compounds

    Benzoxazole: Lacks the methyl group at the 7th position.

    2-Methylbenzoxazole: Has a methyl group at the 2nd position instead of the 7th.

    Benzo[d]oxazole-2-carboxylic acid: Lacks the methyl group at the 7th position.

Uniqueness: 7-Methylbenzo[d]oxazole-2-carboxylic acid is unique due to the presence of both a methyl group at the 7th position and a carboxylic acid group at the 2nd position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzoxazole derivatives.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-methyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

PTPGVMXMQWCXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)C(=O)O

Origin of Product

United States

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